molecular formula C12H9NO2 B1294916 3-Nitrobiphenyl CAS No. 2113-58-8

3-Nitrobiphenyl

Cat. No. B1294916
CAS RN: 2113-58-8
M. Wt: 199.2 g/mol
InChI Key: FYRPEHRWMVMHQM-UHFFFAOYSA-N
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Description

3-Nitrobiphenyl is a nitrated benzene metabolite . It has a molecular formula of C12H9NO2 and a molecular weight of 199.2054 . It is also known by other names such as m-Nitrobiphenyl, 3-Nitro-1,1’-biphenyl .


Synthesis Analysis

Biphenyls are polynuclear aromatic hydrocarbons with a molecular formula (C12H10) having more than one aromatic nucleus. The two nuclei are attached to each other at one point. Biphenyls are also named as Diphenyl or 1, 1’ Biphenyl or limonene. Biphenyl derivatives substituted with an aromatic or heteroaromatic radical have therapeutic use in pharmaceutical compositions intended for use in human or veterinary medicine .


Molecular Structure Analysis

The molecular structure of 3-Nitrobiphenyl is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can provide more detailed information about the spatial arrangement of atoms and the shape of the molecule.


Physical And Chemical Properties Analysis

3-Nitrobiphenyl has a molecular weight of 199.2054 . The NIST Chemistry WebBook provides a collection of critically evaluated thermophysical property data for this compound .

Safety And Hazards

3-Nitrobiphenyl is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing it locked up .

properties

IUPAC Name

1-nitro-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRPEHRWMVMHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175363
Record name 1,1'-Biphenyl, 3-nitro- (9CI)
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Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrobiphenyl

CAS RN

2113-58-8
Record name 3-Nitrobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2113-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Nitrobiphenyl
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Record name 3-Nitrobiphenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408697
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Record name 1,1'-Biphenyl, 3-nitro- (9CI)
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Record name 3-nitrobiphenyl
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Record name 3-NITROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
993
Citations
S Kutsumizu, K Morita, T Ichikawa, S Yano… - Liquid …, 2002 - Taylor & Francis
The structure of the thermotropic cubic phases of 4′- n -alkoxy-3′-nitrobiphenyl-4-carboxylic acids (ANBC- n , where n indicates the number of carbon atoms in the alkoxy group) was …
Number of citations: 66 www.tandfonline.com
S Kutsumizu, K Morita, S Yano, S Nojima - Liquid crystals, 2002 - Taylor & Francis
The phase behaviour of the binary systems 4′- n -tetradecyloxy-3′-nitrobiphenyl-4-carboxylic acid (ANBC-14)- n -alkane ( n -tetradecane or n -hexadecane) was investigated by …
Number of citations: 62 www.tandfonline.com
S Kutsumizu, T Ichikawa, S Yano… - Chemical …, 1999 - pubs.rsc.org
A cubic–cubic phase transition of 4A-n-hexacosyloxy-3A-nitrobiphenyl-4- carboxylic acid (ANBC-26) Page 1 A cubic–cubic phase transition of 4A-n-hexacosyloxy-3A-nitrobiphenyl-4carboxylic acid …
Number of citations: 33 pubs.rsc.org
S Kutsumizu, R Kato, M Yamada… - The Journal of Physical …, 1997 - ACS Publications
Infrared (IR) spectra were measured for three 4‘-n-alkoxy-3‘-nitrobiphenyl-4-carboxylic acid homologues [ANBC-n, where the carbon number of the alkoxy group (n) is 14, 16, and 22] as …
Number of citations: 46 pubs.acs.org
D Watkin, G Tranter - Acta Crystallographica Section C: Crystal …, 1995 - scripts.iucr.org
The crystal structure of 3-nitrobiphenyl, C12H9NO2, has been determined as a part of a systematic study of crys-tallization and crystal growth of biphenyl derivatives. It crystallizes with …
Number of citations: 5 scripts.iucr.org
S Kutsumizu, M Yamada, T Yamaguchi… - Journal of the …, 2003 - ACS Publications
We examine the influence of an alternating-current electric field on the lamellar smectic C (SmC) phase of 4‘-n-docosyloxy-3‘-nitrobiphenyl-4-carboxylic acid, and the formation of a field-…
Number of citations: 17 pubs.acs.org
R Hori, D Furukawa, K Yamamoto… - … –A European Journal, 2012 - Wiley Online Library
Binary mixtures were prepared from an azobenzene derivative and a liquid-crystal (LC) compound that exhibits smectic C (SmC) and bicontinuous cubic (Cub bi) LC phases. Reversible …
S Kutsumizu, T Ichikawa, M Yamada… - The Journal of …, 2000 - ACS Publications
The phase transitions of 4‘-n-hexacosyloxy-3‘-nitrobiphenyl-4-carboxylic acid (ANBC-26, where “26” indicates the number of carbon atoms in the alkoxy group) were investigated by …
Number of citations: 24 pubs.acs.org
R Hori, Y Miwa, K Yamamoto… - The Journal of Physical …, 2014 - ACS Publications
… The sample was a binary mixture of 4′-n-docosyloxy-3′-nitrobiphenyl-4-carboxylic acid with an azobenzene derivative having a similar structure. The GI-XRD analysis revealed that …
Number of citations: 14 pubs.acs.org
S Kutsumizu, T Yamaguchi, R Kato… - … Crystals and Liquid …, 1999 - Taylor & Francis
The phase behavior of 4′-n-pentadecyloxy-3′-nitrobiphenyl-4-carboxylic acid (ANBC-15, where “15” corresponds the number of carbons in the alkoxy groups) was investigated by …
Number of citations: 6 www.tandfonline.com

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